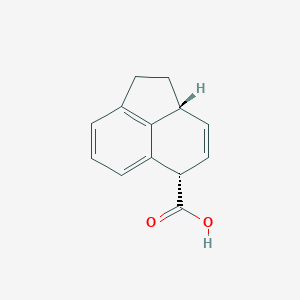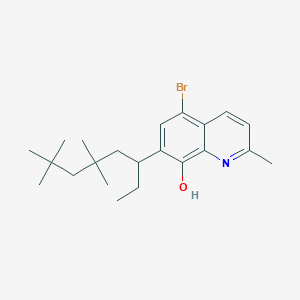![molecular formula C15H15NOS B14607865 Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- CAS No. 59409-18-6](/img/structure/B14607865.png)
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a phenylthio group and an imino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-(phenylthio)ethylamine with formaldehyde under acidic conditions to form the imino intermediate. This intermediate is then reacted with phenol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to achieve the required product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve specific substitutions.
Major Products
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can interact with thiol groups in proteins, potentially altering their function. The imino group can form hydrogen bonds with various biomolecules, influencing their activity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-ethyl-: Similar in structure but lacks the phenylthio and imino groups.
Phenol, 4-[[[2-(phenylthio)ethyl]imino]methyl]-: Similar but with a different substitution pattern on the phenol ring.
Phenol, 2-[[[2-(methylthio)ethyl]imino]methyl]-: Similar but with a methylthio group instead of a phenylthio group.
Uniqueness
Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]- is unique due to the presence of both the phenylthio and imino groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological targets, making the compound valuable for various research applications.
Eigenschaften
CAS-Nummer |
59409-18-6 |
|---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
2-(2-phenylsulfanylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NOS/c17-15-9-5-4-6-13(15)12-16-10-11-18-14-7-2-1-3-8-14/h1-9,12,17H,10-11H2 |
InChI-Schlüssel |
LBIAHMWQJBJTSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCN=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
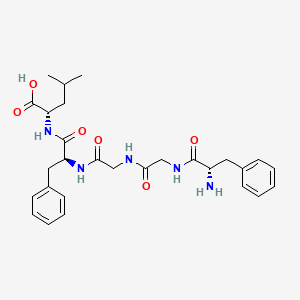
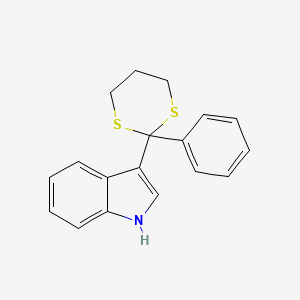
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
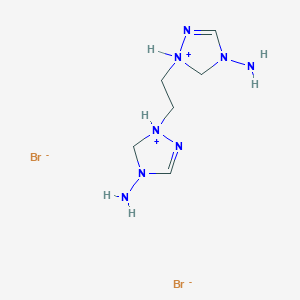

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
